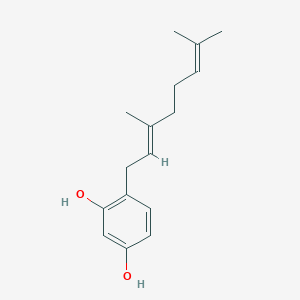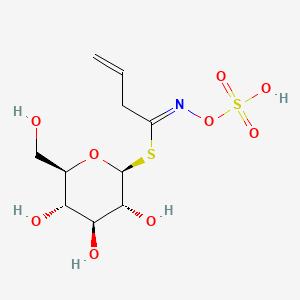
2-Propenyl glucosinolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinigrin is an alkenylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose having a 4-[(sulfooxy)imino]but-1-en-4-yl group attached to the anomeric sulfur. It is a conjugate acid of a sinigrin(1-).
Scientific Research Applications
Molecular Marker Identification in Brassica Juncea
Research identified an ISSR marker tightly linked to high 2-propenyl glucosinolate content in Brassica juncea. This marker could be useful in breeding programs for canola quality and mustard (Ripley & Roslinsky, 2005).
Influence on Brassica Carinata Under Drought Conditions
A study on Brassica carinata showed that drought conditions increased concentrations of 2-propenyl glucosinolate. This indicates a specific response to drought stress and suggests potential in improving the nutritional quality of B. carinata (Schreiner et al., 2009).
Role in Biofumigation and Soil Microbial Community
2-Propenyl glucosinolate's degradation influences soil bacterial community composition. Its degradation products, including nitriles and isothiocyanates, vary by soil type and affect soil bacterial communities, suggesting implications in biofumigation (Hanschen et al., 2015).
Therapeutic Benefits of Sinigrin
Sinigrin (2-propenyl glucosinolate) is present in Brassica plants like broccoli and mustard seeds. It exhibits several therapeutic benefits including anti-cancer, antibacterial, antifungal, antioxidant, anti-inflammatory properties, and biofumigation (Mazumder, Dwivedi, & du Plessis, 2016).
Effect on Globodera Pallida Hatching
Studies have shown that 2-propenyl glucosinolate and its isothiocyanate can inhibit hatching of the potato cyst nematode Globodera pallida in vitro. However, achieving sufficient concentrations for effective biofumigation in soil is challenging (Brolsma et al., 2014).
Inhibition of Verticillium Longisporum Growth
Glucosinolates like 2-propenyl glucosinolate in Arabidopsis thaliana leaves show potential in suppressing growth of the soil-borne fungal pathogen Verticillium longisporum. Their concentration, particularly of 2-propenyl glucosinolate, correlates with fungal growth inhibition (Witzel et al., 2013).
Preventive Effects on Memory Deterioration
Sinigrin (2-propenyl glucosinolate) shows potential in preventing memory deterioration and inflammation in pentylenetetrazole-kindled male Wistar rats. It may modulate the NLRP3 pathway, suggesting neuroprotective properties (Aghaie et al., 2021).
properties
Product Name |
2-Propenyl glucosinolate |
|---|---|
Molecular Formula |
C10H17NO9S2 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-sulfooxybut-3-enimidothioate |
InChI |
InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/b11-6-/t5-,7-,8+,9-,10+/m1/s1 |
InChI Key |
PHZOWSSBXJXFOR-GLVDENFASA-N |
Isomeric SMILES |
C=CC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
C=CCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |
synonyms |
myronate sinigrin sinigrin, monopotassium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



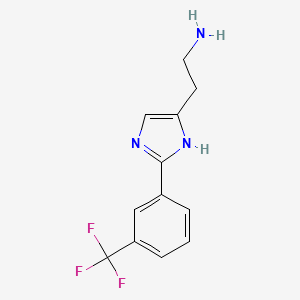
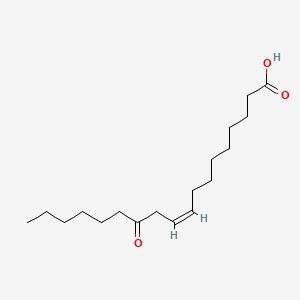
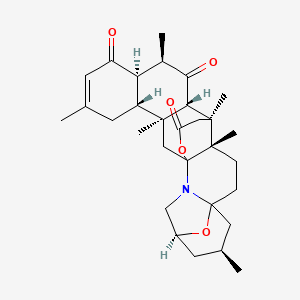
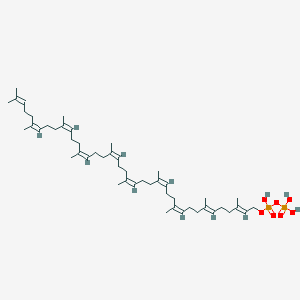
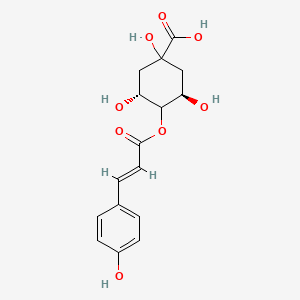

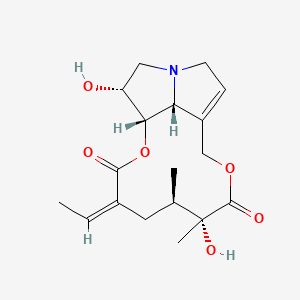
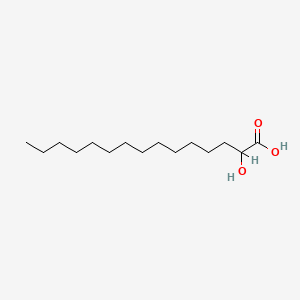
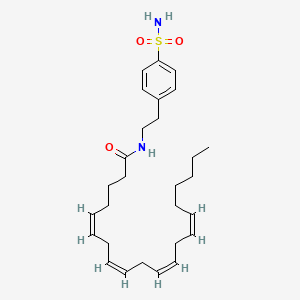
![[4-[(E)-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)hydrazinylidene]methyl]phenyl] furan-2-carboxylate](/img/structure/B1237191.png)
![N-[(E)-(4,5-dibromofuran-2-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B1237193.png)
![methyl 2-[3-[(E)-[(2-quinolin-8-yloxyacetyl)hydrazinylidene]methyl]indol-1-yl]acetate](/img/structure/B1237194.png)
![[(2S)-1-[[(2S)-1-[[(2S,3S)-1-cyclohexyl-3-hydroxy-6-methylheptan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl] N-methyl-N-[2-[methyl(morpholine-4-carbonyl)amino]ethyl]carbamate;hydrochloride](/img/structure/B1237195.png)
